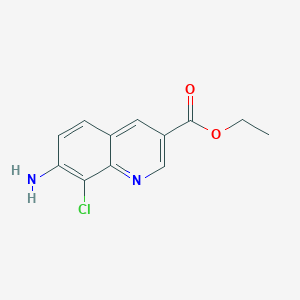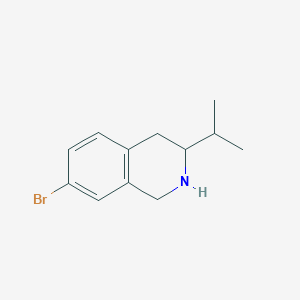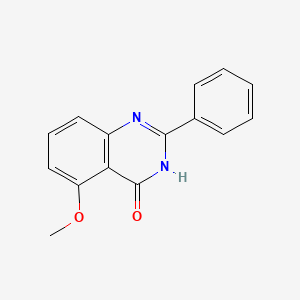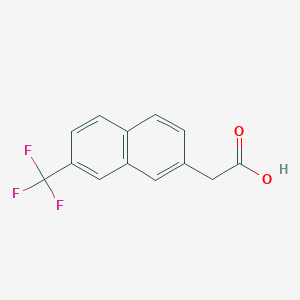![molecular formula C14H21N3O B11863985 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl- CAS No. 646056-30-6](/img/structure/B11863985.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a spiro[4.4]nonane core, which is a bicyclic structure with a nitrogen atom at the spiro center, and a methoxypyridine moiety, which contributes to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[44]NONANE typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining quality control. Optimization of reaction conditions, including the choice of reagents and purification methods, is essential for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the methoxypyridine moiety, while reduction could produce different spirocyclic derivatives.
Applications De Recherche Scientifique
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE stands out due to its methoxypyridine moiety, which imparts unique chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specificity in interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
646056-30-6 |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
7-(5-methoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H21N3O/c1-16-6-3-4-14(16)5-7-17(11-14)12-8-13(18-2)10-15-9-12/h8-10H,3-7,11H2,1-2H3 |
Clé InChI |
LSWMRRNRJLGHGW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



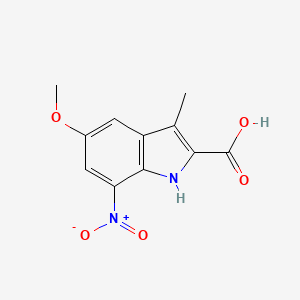
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

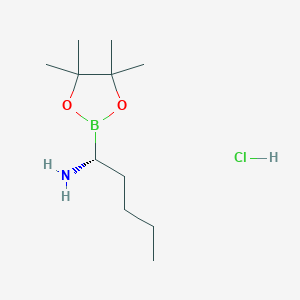
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
